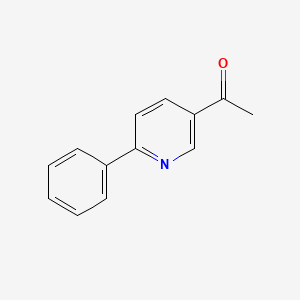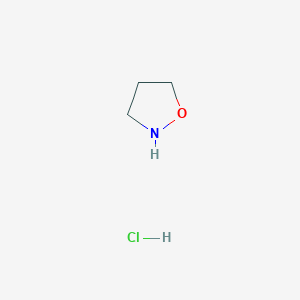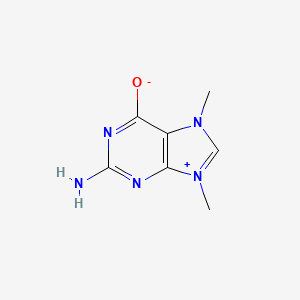
6-氟喹喔啉-2(1H)-酮
描述
6-Fluoroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and organic synthesis. The presence of a fluorine atom at the 6-position of the quinoxaline ring enhances the compound’s chemical stability and biological activity.
科学研究应用
6-Fluoroquinoxalin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as dyes and fluorescent materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions One common method involves the reaction of 2-nitroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the desired quinoxalinone
Industrial Production Methods
Industrial production of 6-Fluoroquinoxalin-2(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form suitable for various applications.
化学反应分析
Types of Reactions
6-Fluoroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxalinone to the corresponding dihydroquinoxaline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or nitrated quinoxaline derivatives.
作用机制
The mechanism of action of 6-Fluoroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects.
相似化合物的比较
6-Fluoroquinoxalin-2(1H)-one can be compared with other quinoxaline derivatives, such as:
Quinoxalin-2(1H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Chloroquinoxalin-2(1H)-one: Contains a chlorine atom instead of fluorine, which affects its reactivity and biological activity.
6-Methylquinoxalin-2(1H)-one: Contains a methyl group, leading to different steric and electronic effects.
The presence of the fluorine atom in 6-Fluoroquinoxalin-2(1H)-one makes it unique by enhancing its chemical stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts.
属性
IUPAC Name |
6-fluoro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPUELVBFXEMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506870 | |
| Record name | 6-Fluoroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55687-23-5 | |
| Record name | 6-Fluoroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide an attractive starting material for synthesizing new quinoxaline derivatives?
A1: 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide stands out due to its unique reactivity and versatility. This compound can be selectively modified at both the chloronitrone and amide units, enabling the creation of diverse quinoxaline derivatives. This selective modification was key to producing over 30 novel quinoxaline derivatives with distinct substitution patterns. [, ] These derivatives were synthesized in good to excellent yields, highlighting the efficiency of using 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide as a starting point. [, ]
Q2: How was the unique reactivity of 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide explained?
A2: Density functional theory (DFT) calculations were employed to understand the reactivity of 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide. [] These calculations provided insights into the electronic properties of this compound, offering a theoretical basis for its observed reactivity and the observed selective modification patterns. []
Q3: What is the significance of synthesizing new quinoxaline derivatives from 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide?
A3: The synthesized quinoxaline derivatives were tested for antimalarial activity. [] This research is crucial because malaria remains a global health concern, and exploring new antimalarial compounds is essential in the fight against this disease.
- Chemistry of Functionalized Quinoxaline N‐Oxides. Part 1. Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3‐Chloro‐6‐fluoroquinoxalin‐2(1H)‐one 4‐Oxide.
- Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3‐Chloro‐6‐fluoroquinoxalin‐2(1H)‐one 4‐Oxide
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


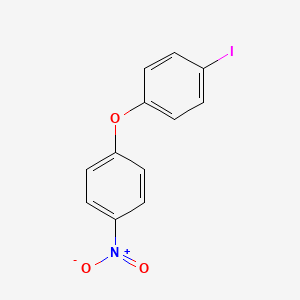
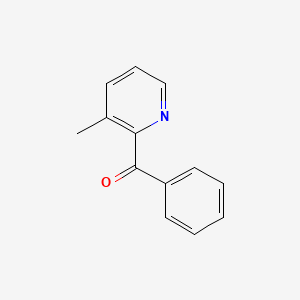
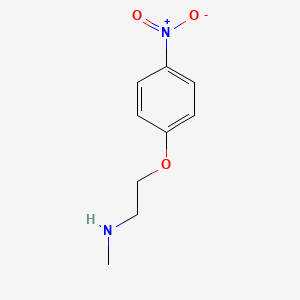

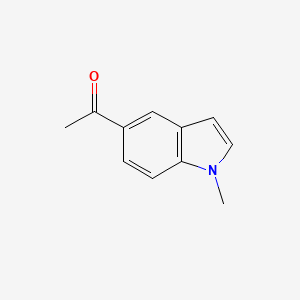
![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)


